molecular formula C14H13NO5 B1603228 Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate CAS No. 565471-90-1

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

Cat. No.: B1603228
CAS No.: 565471-90-1
M. Wt: 275.26 g/mol
InChI Key: IFVZJAWLFZULFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate can be traced through the broader evolution of phthalimide chemistry, which has its origins in the mid-20th century pharmaceutical industry. The foundational work on phthalimide derivatives began with the discovery of thalidomide's immunomodulatory properties, despite its notorious teratogenic effects. This historical context established phthalimide as a pharmacophore scaffold featuring an isoindoline-1,3-dione core with an imide ring, demonstrating significant biological properties influenced by its hydrophobic nature and ability to cross biological membranes.

The specific compound under investigation represents a more recent advancement in phthalimide chemistry, emerging from efforts to develop novel derivatives with enhanced therapeutic potential. The synthesis of acetoacetate-containing phthalimide derivatives gained momentum in the early 2000s, with patent literature from 2002 describing processes for preparing alkyl 4-[2-(phthalimido)ethoxy]-acetoacetate compounds useful in manufacturing anti-hypertensive agents. These early developments laid the groundwork for the current compound's synthesis and characterization.

The evolution of synthetic methodologies has been particularly significant in the development of this compound class. Recent advances in organocatalyzed synthesis have enabled the efficient preparation of highly functionalized phthalimides through novel reaction pathways. These developments have been complemented by innovations in photocatalytic processes, which have expanded the synthetic accessibility of complex phthalimide derivatives.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its incorporation of multiple reactive functional groups within a single molecular framework. The compound exemplifies the principle of structural diversity that characterizes modern heterocyclic design, combining the established isoindoline-1,3-dione core with the versatile acetoacetate ester functionality.

The isoindoline-1,3-dione scaffold serves as a fundamental building block in heterocyclic chemistry, providing both structural rigidity and functional diversity. This bicyclic system contributes to the compound's stability while maintaining reactivity at key positions for further chemical modification. The presence of two carbonyl groups within the phthalimide ring system creates electron-withdrawing effects that influence the reactivity of adjacent functional groups.

The acetoacetate ester component introduces additional complexity and reactivity to the molecular structure. This functional group is known for its participation in various organic transformations, including enolization reactions, Michael additions, and aldol condensations. The combination of these two distinct structural elements creates a compound with multifaceted reactivity patterns, enabling diverse synthetic applications.

Contemporary research has demonstrated the utility of such hybrid structures in accessing novel chemical space. The compound's design reflects current trends in medicinal chemistry toward multitarget drug design and the development of molecular probes with enhanced biological activity. The structural features enable the compound to participate in both traditional nucleophilic reactions and modern photocatalytic transformations.

Overview of Current Research Status

Current research on this compound and related derivatives reflects the growing interest in phthalimide-based compounds for therapeutic applications. Recent studies have focused on several key areas of investigation, including biological activity evaluation, synthetic methodology development, and structure-activity relationship analysis.

Properties

IUPAC Name

methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-8(16)11(14(19)20-2)7-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVZJAWLFZULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621136
Record name Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565471-90-1
Record name Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate typically involves the alkylation of a ketoester precursor with a phthalimide-containing halide or equivalent electrophilic intermediate. The phthalimide moiety is introduced via nucleophilic substitution or condensation reactions under basic or catalytic conditions.

Alkylation of Ketoester with Phthalimidomethyl Halide

One common approach is the alkylation of methyl acetoacetate or a similar β-ketoester with a phthalimidomethyl chloride or bromide derivative. The reaction is conducted under basic conditions, often employing potassium carbonate or similar bases in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The base deprotonates the methylene group of the ketoester, generating an enolate ion that attacks the electrophilic phthalimidomethyl halide, yielding the desired product.

Reaction Scheme:

$$
\text{Methyl acetoacetate} + \text{Phthalimidomethyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, RT}} \text{this compound}
$$

Knoevenagel Condensation Approach

Another reported method involves the Knoevenagel condensation between phthalimide derivatives and active methylene compounds catalyzed by L-proline or other organocatalysts. This method is particularly useful when synthesizing hybrids or analogs containing the phthalimide moiety linked to ketoesters or other active methylene-containing substrates. The reaction is typically performed in ethanol under reflux conditions, and the progress is monitored by thin-layer chromatography (TLC).

Detailed Experimental Procedure (Representative)

  • Materials:

    • 1H-indole-3-carbaldehyde (or similar aldehyde)
    • 2-(1-(chloromethyl)-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (phthalimidomethyl chloride derivative)
    • Potassium carbonate (base)
    • Dry DMF (solvent)
    • L-proline (catalyst)
    • Active methylene compounds (e.g., methyl acetoacetate)
  • Procedure:

    • Dissolve the ketoester in dry DMF and add potassium carbonate. Stir at room temperature overnight to generate the enolate.
    • Slowly add the phthalimidomethyl chloride derivative to the reaction mixture and stir further to allow nucleophilic substitution.
    • For Knoevenagel condensation, add L-proline as a catalyst and reflux the reaction mixture in ethanol for several hours.
    • Monitor the reaction by TLC. Upon completion, isolate the product by filtration or extraction and purify by crystallization from ethanol.
  • Yields: Typically range from 65% to 75% depending on reaction conditions and substrates.

Data Table Summarizing Preparation Conditions

Parameter Conditions/Details Notes
Base Potassium carbonate (K2CO3) Used for enolate generation
Solvent Dry DMF, Ethanol DMF for alkylation; ethanol for condensation
Catalyst L-proline Used in Knoevenagel condensation
Temperature Room temperature for alkylation; reflux at 60°C for condensation Controlled to optimize yield
Reaction Time Overnight for alkylation; 3 hours for condensation Monitored by TLC
Purification Crystallization from ethanol Provides pure product
Yield 65%-75% High yield under optimized conditions

Research Findings and Mechanistic Insights

  • The alkylation step proceeds via nucleophilic substitution where the ketoester enolate attacks the electrophilic phthalimidomethyl halide. The choice of base and solvent is critical to avoid side reactions and ensure high selectivity.

  • Knoevenagel condensation catalyzed by L-proline is a mild and efficient method to form carbon-carbon double bonds between aldehydes and active methylene compounds, facilitating the synthesis of phthalimide-ketoester hybrids.

  • The phthalimide group acts as a versatile protecting group and pharmacophore, enhancing the biological potential of the synthesized compounds.

  • The reaction conditions are generally mild, and the procedures are scalable, making them suitable for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, often requiring specific catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Biological Activity

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate (CAS No. 565471-90-1) is a complex organic compound characterized by its isoindoline nucleus and carbonyl functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C14H13NO5
  • Molecular Weight : 275.26 g/mol
  • Structure : The compound features an isoindoline core with two carbonyl groups at positions 1 and 3, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in breast cancer models.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in critical metabolic pathways.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The isoindoline structure allows the compound to bind to enzymes and modulate their activity.
  • Cell Cycle Modulation : Studies have shown that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study evaluating the antiproliferative effects of this compound on breast cancer cell lines (MDA-MB-436) reported significant findings:

CompoundIC50 (µM)Mechanism
This compound10.70Induces apoptosis
Olaparib (control)9.62PARP inhibition

The results indicated that the compound's IC50 was comparable to that of Olaparib, a known anticancer agent, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various bacterial strains. In vitro assays demonstrated a significant reduction in bacterial growth rates when exposed to the compound .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Model : In a controlled experiment involving MDA-MB-436 cells, treatment with the compound resulted in a notable increase in early apoptotic cells from 0.14% (control) to 0.27% after treatment .
  • Antimicrobial Efficacy : A recent study demonstrated that derivatives of isoindoline compounds exhibited enhanced antimicrobial activity compared to traditional antibiotics .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in electrophilic cyclization?

  • Methodological Answer : Kinetic studies (e.g., Eyring analysis) and isotopic labeling (²H/¹³C) reveal a concerted mechanism for iodobenzyl-substituted derivatives. DFT calculations show that the phthalimide group stabilizes transition states via resonance, lowering activation energy (ΔG‡ ~25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate
Reactant of Route 2
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.